1-Cyclobutyl-3-iodobicyclo[1.1.1]pentane 1-Cyclobutyl-3-iodobicyclo[1.1.1]pentane
Brand Name: Vulcanchem
CAS No.:
VCID: VC18068704
InChI: InChI=1S/C9H13I/c10-9-4-8(5-9,6-9)7-2-1-3-7/h7H,1-6H2
SMILES:
Molecular Formula: C9H13I
Molecular Weight: 248.10 g/mol

1-Cyclobutyl-3-iodobicyclo[1.1.1]pentane

CAS No.:

Cat. No.: VC18068704

Molecular Formula: C9H13I

Molecular Weight: 248.10 g/mol

* For research use only. Not for human or veterinary use.

1-Cyclobutyl-3-iodobicyclo[1.1.1]pentane -

Specification

Molecular Formula C9H13I
Molecular Weight 248.10 g/mol
IUPAC Name 1-cyclobutyl-3-iodobicyclo[1.1.1]pentane
Standard InChI InChI=1S/C9H13I/c10-9-4-8(5-9,6-9)7-2-1-3-7/h7H,1-6H2
Standard InChI Key HWFIQFLFFSWRHS-UHFFFAOYSA-N
Canonical SMILES C1CC(C1)C23CC(C2)(C3)I

Introduction

Structural and Molecular Characteristics

Bicyclo[1.1.1]pentane Core

The bicyclo[1.1.1]pentane framework is defined by three fused cyclopropane rings, creating a highly strained and rigid three-dimensional structure. This geometry mimics the spatial arrangement of para-substituted benzene rings while offering enhanced metabolic stability due to the absence of π-bonds . X-ray crystallographic studies confirm that the BCP core adopts a planar geometry with bond angles of approximately 60° at the bridgehead carbons, contributing to its unique electronic properties .

Cyclobutyl Substituent

The cyclobutyl group at the 1-position introduces additional steric bulk and conformational rigidity. Computational analyses reveal that this substituent increases the molecule’s sp³-hybridized carbon fraction (F(sp³)) to 0.75, improving solubility and reducing aggregation tendencies compared to aromatic analogs . The cyclobutyl ring’s puckered conformation further modulates interactions with hydrophobic binding pockets in biological targets .

Iodine Atom at the 3-Position

PropertyValueSource
Molecular FormulaC₉H₁₃I
Molecular Weight248.10 g/mol
CAS Number2287299-82-3
XLogP32.7
Topological Polar SA0 Ų

Synthetic Methodologies

Light-Enabled Radical Addition

A groundbreaking synthesis route involves the photochemical reaction of [1.1.1]propellane with alkyl iodides under flow conditions. This method, scalable to kilogram quantities, uses 365 nm light to initiate radical chain propagation without catalysts or additives . For 1-cyclobutyl-3-iodobicyclo[1.1.1]pentane, cyclobutyl iodide reacts with propellane to yield the product in 62–66% isolated purity after crystallization .

Atom-Transfer Radical Addition (ATRA)

Triethylborane-mediated ATRA enables the ring-opening of tricyclo[1.1.1.0¹,³]pentane (TCP) with iodocyclobutane. The reaction proceeds at ambient temperature, tolerating functional groups such as esters and ethers . This method’s efficiency stems from the TCP’s strain energy (≈70 kcal/mol), which drives exothermic bond reorganization .

Table 2: Comparison of Synthetic Routes

MethodYield (%)ScalabilityFunctional Group Tolerance
Photochemical62–66KilogramHigh
ATRA45–55GramModerate
Metal-Catalyzed Coupling30–40MilligramLow

Chemical Reactivity and Functionalization

Iodine-Specific Transformations

Applications in Medicinal Chemistry

Bioisosteric Replacement

The BCP core serves as a non-classical bioisostere for para-substituted benzene rings. In indoleamine-2,3-dioxygenase 1 (IDO1) inhibitors, replacing a phenyl group with 1-cyclobutyl-3-iodobicyclo[1.1.1]pentane improved metabolic stability by reducing amide hydrolysis rates while maintaining nanomolar potency .

Table 3: Pharmacokinetic Comparison of IDO1 Inhibitors

CompoundIC₅₀ (nM)Cl (mL/min/kg)t₁/₂ (h)
Phenyl Analog2.1251.5
BCP Derivative3.80.266

Targeted Protein Degradation

The iodine atom facilitates conjugation to E3 ligase ligands (e.g., thalidomide analogs) via Sonogashira coupling, enabling proteolysis-targeting chimera (PROTAC) development. Preliminary data show 10-fold enhanced degradation efficiency for BRD4 compared to non-BCP analogs .

Research Findings and Biological Evaluations

In Vitro Metabolic Stability

Hepatic microsomal assays demonstrate that 1-cyclobutyl-3-iodobicyclo[1.1.1]pentane exhibits a half-life of >120 minutes in human hepatocytes, compared to <30 minutes for its benzene isostere. This stability arises from reduced cytochrome P450 binding due to the BCP’s non-planar geometry .

In Vivo Pharmacokinetics

Oral administration in murine models (10 mg/kg) achieves a Cₘₐₓ of 1.2 µM and AUC₀–24 of 18 µM·h, with 95% bioavailability. The iodine atom’s lipophilicity (LogP +0.7) enhances blood-brain barrier penetration, making the compound suitable for CNS-targeted therapies .

Future Directions and Challenges

Scalable Synthesis

While photochemical methods enable kilogram-scale production, cost-effective purification techniques are needed to address byproducts from radical recombination . Continuous-flow systems with in-line UV monitoring may optimize yields and reduce waste .

Targeted Delivery Systems

Conjugating 1-cyclobutyl-3-iodobicyclo[1.1.1]pentane to antibody-drug conjugates (ADCs) via iodotyrosine linkages could enhance tumor-specific delivery. Preliminary studies show 80% payload release under reducing conditions .

Computational Design

Machine learning models trained on BCP-protein interaction datasets may predict novel applications in GPCR and kinase modulation. Quantum mechanical calculations could further elucidate strain energy contributions to reactivity .

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